molecular formula C13H14N2O3 B1222741 3-Phenylacetylamino-2,6-piperidinedione CAS No. 77658-84-5

3-Phenylacetylamino-2,6-piperidinedione

Numéro de catalogue B1222741
Numéro CAS: 77658-84-5
Poids moléculaire: 246.26 g/mol
Clé InChI: OQGRFQCUGLKSAV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of 3-Phenylacetylamino-2,6-piperidinedione has been explored through various methods. Michalska et al. (1993) detailed the Raman and IR spectra, providing insights into the vibrational assignments supported by normal coordinate calculations, indicating its structural resemblance to uracil derivatives, which supports its antitumour properties (Michalska, 1993). Further, synthesis advancements have been made by exploring enantioseparation techniques, highlighting the compound's chiral nature and its implications for antineoplastic activity (Tang et al., 1996).

Molecular Structure Analysis

The molecular structure of 3-Phenylacetylamino-2,6-piperidinedione has been analyzed through spectroscopic methods, revealing its similarity with DNA intercalative anticancer drugs, suggesting a mode of action involving DNA binding. This structural analysis has been pivotal in understanding its interaction with biological molecules (Lehner et al., 1986).

Chemical Reactions and Properties

Its interaction with metal ions has been studied, indicating complex formation that could be critical to its mechanism of action. The stability constants of complexes formed with various metal ions like Ca(II), Mg(II), and Cu(II) have been determined, showing its potential in forming complexes with biological relevance (Michalska et al., 1996).

Physical Properties Analysis

The physical properties, including stability and hydrolysis behavior, have been thoroughly investigated. Revelle et al. (1996) detailed hydrolysis studies, which are crucial for understanding the compound's behavior under physiological conditions and its potential metabolic pathways (Revelle et al., 1996).

Chemical Properties Analysis

The chemical properties of 3-Phenylacetylamino-2,6-piperidinedione, such as its reactivity and interaction with DNA, have been a focal point of research. Its binding properties with DNA have been explored, revealing weak yet specific interactions, which may elucidate its antineoplastic mechanism (Lehner et al., 1986). Additionally, its capacity to form complexes with metal ions suggests a multifaceted approach to its biological activity.

Applications De Recherche Scientifique

Antitumor and Antineoplastic Properties

3-Phenylacetylamino-2,6-piperidinedione, known as Antineoplaston A10, demonstrates notable antitumor properties. A study by Michalska (1993) analyzed its Raman and IR spectra, highlighting its potential mechanism of action related to its structural and electronic resemblance to pyrimidine bases. This resemblance suggests that Antineoplaston A10 could act as an antagonist in electrostatic interactions and hydrogen bonding formation with biological molecules, impacting tumor growth (Michalska, 1993). Additionally, its interaction with metal ions was studied, which could further illuminate its binding properties in biological systems, as reported by Michalska, Morzyk, & Wojciechowski (1996) (Michalska, Morzyk, & Wojciechowski, 1996).

Inhibition of Cell Growth

The compound has been shown to inhibit the growth of cancer cells. Wood et al. (1991) demonstrated that 3-Phenylacetylamino-2,6-piperidinedione inhibits DNA synthesis in rat Nb2 lymphoma cell line, suggesting a cytostatic effect (Wood, Copland, Muldoon, & Hendry, 1991). Abou-Zeid et al. (2000) further explored its antimitotic activity on human breast cancer cells, indicating its potential as a stronger antiproliferative agent than the existing drugs (Abou-Zeid, El-Mowafy, El-Ashmawy, Hendry, Abdelal, & Badria, 2000).

Applications in Osteosarcoma and Other Cancers

Komiya et al. (1991) found that Antineoplaston A10 exhibits both cytostatic and cytocidal effects on cultured osteosarcoma cells, highlighting its potential in chemotherapy for bone cancers (Komiya, Yamanaka, Kurosaki, Minamitani, Inoue, & Tsuda, 1991).

Enhanced Delivery Systems for Antitumor Activity

Aboumanei et al. (2018) focused on the development of microemulsion systems for improved intravenous delivery of 3-Phenylacetylamino-2,6-piperidinedione analogs, aiming to enhance its antitumor activity and overcome solubility challenges (Aboumanei, Abdelbary, Ibrahim, Tadros, & El-kolaly, 2018).

DNA Binding and Hormonal Interactions

Studies suggest that 3-Phenylacetylamino-2,6-piperidinedione may bind to DNA, potentially altering cellular responsiveness to hormones. Lehner, Burzynski, & Hendry (1986) conducted spectroscopic studies indicating that its interaction with DNA is weaker compared to classical intercalating agents but still specific (Lehner, Burzynski, & Hendry, 1986). Copland et al. (1993) found that it inhibited estrogen-stimulated cell growth, suggesting a potential role in breast cancer treatment (Copland, Hendry, Chu, Wood, Wrenn, Pantazis, & Mahesh, 1993).

Chemo-surveillance and Natural Defense Mechanisms

Liau et al. (1987) introduced the concept of chemo-surveillance, where Antineoplaston A10 can boost endogenous levels of antineoplastons, contributing to the body's natural defense against cancer (Liau, Szopa, Burzynski, & Burzynski, 1987).

Propriétés

IUPAC Name

N-(2,6-dioxopiperidin-3-yl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c16-11-7-6-10(13(18)15-11)14-12(17)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17)(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGRFQCUGLKSAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1NC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylacetylamino-2,6-piperidinedione

CAS RN

77658-84-5
Record name Benzeneacetamide, N-(2,6-dioxo-3-piperidinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077658845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenylacetylamino-2,6-piperidinedione
Reactant of Route 2
Reactant of Route 2
3-Phenylacetylamino-2,6-piperidinedione
Reactant of Route 3
3-Phenylacetylamino-2,6-piperidinedione
Reactant of Route 4
Reactant of Route 4
3-Phenylacetylamino-2,6-piperidinedione
Reactant of Route 5
3-Phenylacetylamino-2,6-piperidinedione
Reactant of Route 6
Reactant of Route 6
3-Phenylacetylamino-2,6-piperidinedione

Citations

For This Compound
105
Citations
Y Tang, JC Reepmeyer, LK Revelle… - Journal of Chromatography …, 1996 - Elsevier
This paper reports HPLC methodology for the first successful enantiomeric separations of 3-phenylacetylamino-2,6-piperidinedione (PAP), a naturally occurring peptide derivative used …
Number of citations: 14 www.sciencedirect.com
JA Copland, LB Hendry, CK Chu, JC Wood… - The Journal of Steroid …, 1993 - Elsevier
3-Phenylactetylamino-2,6-piperidinedione (A10) inhibited estradiol stimulated cell growth in the MCF-7 (E3) human breast tumor cell line in vivo and in vitro. While high concentrations …
Number of citations: 16 www.sciencedirect.com
JC Wood, JA Copland, TG Muldoon… - Proceedings of the …, 1991 - journals.sagepub.com
3-Phenylacetylamino-2,6-piperidinedione (A10), an amino acid analog, has been reported to possess antineoplastic activity against certain neoplastic tissues. The antimitogenic …
Number of citations: 7 journals.sagepub.com
L Abou-Zeid, AM El-Mowafy, MM El-Kerdawy, H Hamza… - Il Farmaco, 2001 - Elsevier
This work reports on structural characterization of new antineoplaston (ANP) representatives, namely 3-(benzoylamino)-2,6-piperidinedione (BPD), 3-(4-methoxybenzoylamino)-2,6-…
Number of citations: 9 www.sciencedirect.com
AF Lehner, SR Burzynski, LB Hendry - Drugs Under Experimental …, 1986 - europepmc.org
Antineoplaston A10 (3-phenylacetylamino-2, 6-piperidinedione), a peptide analogue originally isolated from human urine and serum, appears to have antineoplastic activity. In view of …
Number of citations: 26 europepmc.org
A Abou‐Zeid, AM El‐Mowafy… - … der Pharmazie: An …, 2000 - Wiley Online Library
We previously reported the utility of antineoplaston‐A10 (3‐phenylacetylamino‐2,6‐piperidinedione) as an endogenous cancer protector and immune modulator in breast cancer …
Number of citations: 6 onlinelibrary.wiley.com
HY Aboul‐Enein, SA Bakr - Chirality, 1997 - Wiley Online Library
A newly developed reversed phase cellulose tris(4‐methyl benzoate) known as Chiralcel OJ‐R was used to investigate the chiral recognition and enantiomeric separation of eight …
Number of citations: 17 onlinelibrary.wiley.com
JAI Copland - 1993 - elibrary.ru
The initial interest in studying the antitumor activity of A10, arose from the numerous clinical and in vivo animal studies indicating antitumor activity of this compound and lack of toxicity. …
Number of citations: 2 elibrary.ru
GLGGG LL0S0, SR BURZYNSKI, MO MOHABBAT… - researchgate.net
Antineoplaston AS2-1 and Antineoplaston AS2-5 are degradation products of Antineoplaston A 10. The initial hydrolysis of Antineoplaston A 10 (3-pheylacetylamine-2, 6-…
Number of citations: 2 www.researchgate.net
MC Liau, M Szopa, B Burzynski… - … under experimental and …, 1987 - europepmc.org
Synthetic Antineoplaston A10, 3-phenylacetylamino-2, 6-piperidinedione, has been shown to produce promising clinical results, similar to those obtained with antineoplastons derived …
Number of citations: 31 europepmc.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.